(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an appropriate β-diketone to form the pyrazole ring.
Introduction of the butoxyphenyl group: The pyrazole intermediate is then reacted with a butoxyphenyl derivative under suitable conditions to introduce the butoxyphenyl group.
Formation of the thiazolidinone ring: The key step involves the cyclization of the intermediate with a thioamide and an aldehyde to form the thiazolidinone ring.
Final modifications: The final compound is obtained by introducing the methylbenzyl group through a suitable alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as the presence of a catalyst or specific temperature and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to enzymes: Inhibiting the activity of specific enzymes involved in disease processes.
Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, inflammation, and apoptosis.
Interacting with cellular receptors: Binding to receptors on the cell surface to modulate cellular responses.
Comparison with Similar Compounds
(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:
Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidinone ring but differ in their substituents.
Pyrazolines: Compounds with a pyrazoline ring that exhibit various biological activities.
Benzyl derivatives: Compounds with benzyl groups that have diverse applications in chemistry and medicine.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Thiazolidinone Scaffold
Thiazolidinones are recognized for their significant role in drug discovery, particularly in the development of agents with anticancer, anti-inflammatory, and antimicrobial properties. The structural versatility of thiazolidinones allows for modifications that can enhance their biological efficacy. The specific compound under discussion features a thiazolidinone core that is substituted with a pyrazole moiety, which is known to impart additional biological activities.
Anticancer Activity
Recent studies indicate that thiazolidinone derivatives exhibit substantial anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. A notable study reported that certain derivatives induced S phase arrest in cancer cells, highlighting their potential as chemotherapeutic agents .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives from similar thiazolidinone structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 125 µg/mL . The presence of substituents on the thiazolidinone ring can modulate this activity, making structural optimization crucial for enhancing efficacy.
Antidiabetic Properties
Thiazolidinones are also recognized for their antidiabetic effects, primarily through their action as agonists of peroxisome proliferator-activated receptors (PPARs). Compounds like pioglitazone have been extensively studied for their ability to improve insulin sensitivity. Research indicates that modifications at specific positions on the thiazolidinone scaffold can lead to enhanced PPARγ activation, thereby improving glucose metabolism and reducing blood sugar levels .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolidinone derivatives is essential for optimizing their biological activity. The following table summarizes key findings regarding the impact of various substituents on the biological activities of thiazolidinones:
Substituent Position | Substituent Type | Biological Activity | Observed Effects |
---|---|---|---|
2 | Alkyl groups | Anticancer | Increased apoptosis induction |
3 | Halogens | Antimicrobial | Enhanced antibacterial activity |
5 | Aromatic rings | Antidiabetic | Improved PPARγ activation |
4 | Electron-withdrawing | Anti-inflammatory | Reduced cytokine production |
Case Studies
Several case studies have highlighted the effectiveness of thiazolidinone derivatives in clinical settings:
- Anticancer Study : A derivative similar to our compound was tested against MCF-7 breast cancer cells, showing a significant reduction in viability at concentrations as low as 10 µM after 48 hours .
- Antimicrobial Evaluation : In a comparative study of various thiazolidinone derivatives, one compound exhibited an MIC of 15 µg/mL against E. coli, demonstrating superior antibacterial properties compared to standard antibiotics .
- Antidiabetic Research : A recent investigation into a series of thiazolidinones revealed that modifications at the 5-position significantly enhanced glucose uptake in adipocytes by activating PPARγ pathways .
Properties
CAS No. |
623935-28-4 |
---|---|
Molecular Formula |
C31H29N3O2S2 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N3O2S2/c1-3-4-18-36-27-16-14-24(15-17-27)29-25(21-34(32-29)26-8-6-5-7-9-26)19-28-30(35)33(31(37)38-28)20-23-12-10-22(2)11-13-23/h5-17,19,21H,3-4,18,20H2,1-2H3/b28-19- |
InChI Key |
PTWFPNRIQLZNQI-USHMODERSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.